Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
Structural Characterization
Molecular Structure and IUPAC Nomenclature
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrole and triazine rings. Its IUPAC name derives from the parent pyrrolo[2,1-f]triazine system substituted with an ethyl ester at position 6 and a ketone group at position 4. Key structural parameters are summarized below:
The ethyl ester at position 6 and the 4-oxo group are critical for electronic delocalization across the conjugated system.
Bridgehead Nitrogen Configuration
The pyrrolo[2,1-f]triazine core contains a bridgehead nitrogen atom at the fusion point of the pyrrole and triazine rings (Figure 1). This configuration imposes rigidity, stabilizing the planar geometry and enabling π-electron delocalization. The bridgehead nitrogen participates in conjugation, reducing basicity compared to non-fused triazines.
Figure 1: Bridgehead nitrogen (highlighted in blue) in the fused bicyclic system.
The bicyclic structure constrains nitrogen inversion, as observed in related bridgehead heterocycles. This rigidity enhances aromaticity in the triazine ring, as evidenced by computational studies showing partial double-bond character in the N–C bonds.
Tautomeric Forms (4-Oxo vs. 4-Hydroxy)
The compound exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) tautomers (Figure 2). Experimental and computational data for analogous systems indicate a strong preference for the lactam form due to stabilization via conjugation and intramolecular hydrogen bonding.
Figure 2: Tautomeric equilibrium between 4-oxo (A) and 4-hydroxy (B) forms.
IR spectroscopy of related compounds reveals carbonyl stretching frequencies near 1650 cm⁻¹ for the lactam form, while the lactim form shows O–H stretches absent in the dominant tautomer. Substituents like the ethyl ester at position 6 further stabilize the lactam through electron-withdrawing effects, shifting the equilibrium away from the hydroxy form.
Properties
IUPAC Name |
ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-5H,2H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGFPWGVDOXLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745417 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869067-01-6 | |
| Record name | Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869067-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is currently unknown due to the lack of specific studies on this compound. The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The interaction of this compound with kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways involved in cell growth and proliferation.
Cellular Effects
This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which plays a crucial role in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, thereby demonstrating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of kinases, thereby inhibiting their activity. The inhibition of kinase activity leads to the disruption of downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular metabolism, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell signaling pathways, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily through oxidative pathways, involving cytochrome P450 enzymes. The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with plasma proteins and other binding partners, affecting its localization and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other enzymes. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its biochemical effects.
Biological Activity
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 869067-01-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9N3O3
- Molecular Weight : 193.19 g/mol
- IUPAC Name : this compound
- CAS Number : 869067-01-6
Biological Activity Overview
This compound exhibits various biological activities that are primarily linked to its structural features. The compound has been studied for its potential in treating several conditions due to its interaction with biological targets.
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine class may act as kinase inhibitors. For instance, studies have shown that these compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
Antiinflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various studies. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests a potential role in managing inflammatory diseases. For example, the structure of related compounds has been modified to enhance their COX inhibitory activity .
The biological activity of this compound is largely attributed to its ability to modulate signaling pathways involved in cell growth and inflammation:
- Kinase Inhibition : The compound's structure allows it to mimic ATP and bind to kinase domains effectively.
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins that mediate inflammation.
Study on Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various pyrrolo[2,1-f][1,2,4]triazine derivatives and their anticancer activities. The results indicated that modifications at specific positions on the triazine ring significantly enhanced anticancer potency against several cancer cell lines .
Anti-inflammatory Activity Assessment
In another study assessing anti-inflammatory properties through a carrageenan-induced paw edema model in rats, the compound exhibited significant reduction in edema compared to control groups. The effectiveness was comparable to standard anti-inflammatory drugs .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Impact of Substituents on Physicochemical Properties
Lipophilicity :
- The introduction of alkyl groups (e.g., 5-methyl in CAS 427878-70-4) increases lipophilicity, enhancing membrane permeability, which is critical for kinase inhibitors like BMS-540215 .
- Halogen substituents (e.g., 4-chloro in CAS 310442-94-5) improve reactivity for further functionalization but reduce aqueous solubility .
Solubility :
- Methoxy (e.g., CAS 1860028-32-5) and hydroxy groups (e.g., CAS 869067-01-6) enhance water solubility through hydrogen bonding, making these derivatives suitable for formulation in topical compositions .
Thermal Stability :
Analytical and Commercial Considerations
- Purity and Availability : Commercial suppliers (e.g., Combi-Blocks, Advanced BioChemicals) offer these compounds at >95% purity, with prices varying based on substituent complexity .
- Analytical Methods : Reverse-phase HPLC (e.g., Method D in ) and mass spectrometry (exact mass data in ) are standard for characterizing these derivatives.
Preparation Methods
Nucleophile-Induced Rearrangement
One approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines. This method has been shown to be efficient and practical for synthesizing pyrrolotriazinones. Nucleophiles such as lithium trimethyl(phenylsulfido)aluminate (Li[Me3AlSPh]) and sodium thiomethoxide (NaSMe) are effective in facilitating the rearrangement to form the desired triazinone structures.
Intramolecular Cyclization
Another method involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. This approach requires careful control of reaction conditions to achieve the desired regioselectivity and yield.
Preparation Methods
Stock Solution Preparation
For laboratory use, stock solutions of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate can be prepared in DMSO. The volume of DMSO required to achieve specific concentrations is as follows:
| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |
|---|---|---|---|
| 1 mM | 4.8265 | 24.1324 | 48.2649 |
| 5 mM | 0.9653 | 4.8265 | 9.653 |
| 10 mM | 0.4826 | 2.4132 | 4.8265 |
In Vivo Formulation
For in vivo studies, the compound can be formulated by dissolving it in DMSO and then mixing with other solvents like corn oil to achieve a clear solution. The steps involve:
- DMSO Master Liquid : Dissolve the compound in DMSO to create a master liquid.
- Addition of Corn Oil : Add corn oil to the DMSO master liquid and mix until clear.
- Clarification : Ensure the solution is clear before proceeding to the next step.
Research Findings and Challenges
The synthesis of pyrrolotriazinones, including Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-6-carboxylate, poses several challenges. Traditional methods often require harsh conditions, such as high temperatures and long reaction times, which can lead to low yields and difficulties in achieving the desired regioselectivity. Recent studies have focused on developing more efficient and mild synthetic routes to overcome these limitations.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, and how can reaction conditions be optimized?
- The compound is synthesized via cyclization and subsequent functionalization. For example, heating a precursor in DMF at 165°C forms a bicyclic intermediate, which is then treated with POCl₃ to yield chlorinated derivatives (e.g., ethyl 4-chloro-pyrrolotriazine carboxylate) . Optimization focuses on solvent choice (DMF for high polarity), temperature control, and stoichiometric ratios of reagents like POCl₃ to minimize side reactions (e.g., over-chlorination).
Q. How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?
- 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and the pyrrolotriazine core (aromatic protons at δ 7–9 ppm). The 4-oxo group is confirmed by carbonyl signals at ~170 ppm in 13C NMR.
- High-Resolution Mass Spectrometry (HRMS) : The exact mass (calculated for C₉H₈N₃O₃: 207.0572) should match experimental data . Purity is assessed via HPLC with UV detection at 254 nm.
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Over-chlorination : Excess POCl₃ may lead to multiple Cl substitutions. Mitigation involves precise stoichiometry and controlled reaction times .
- Ester Hydrolysis : Acidic/basic conditions can hydrolyze the ethyl ester. Neutral pH and anhydrous solvents (e.g., DMF) are recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Modifications at the 4-oxo position (e.g., substitution with amino or alkyl groups) or the pyrrole ring (e.g., halogenation) can alter bioactivity. For instance, 2-phenyl derivatives exhibit phosphodiesterase (PDE) inhibition, as seen in patent data . Computational docking studies (using PDE4B as a target) help prioritize substituents for synthesis.
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Introduce polar groups (e.g., hydroxyl, amine) at the 5-methyl position or replace the ethyl ester with a more hydrophilic moiety (e.g., PEGylated carboxylate). Solubility can be quantified via shake-flask methods, and logP values predicted using software like MarvinSketch .
Q. How can analytical methods be developed to quantify this compound in complex matrices (e.g., cell lysates)?
- LC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor transitions like m/z 207 → 162 (loss of COOEt) .
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from biological samples.
Q. What mechanistic insights explain the impact of reaction conditions on yield and selectivity?
- Temperature : Elevated temperatures (≥160°C) accelerate cyclization but risk decomposition. Kinetic studies using in-situ FTIR can identify optimal time-temperature profiles.
- Catalysis : Lewis acids (e.g., ZnCl₂) may enhance POCl₃-mediated chlorination efficiency, as shown in analogous pyrrolotriazine syntheses .
Q. How is this compound utilized as an intermediate in synthesizing fused heterocyclic systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
